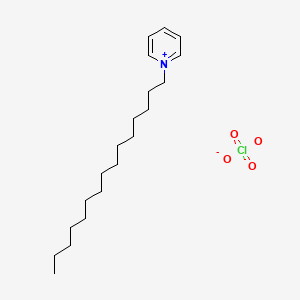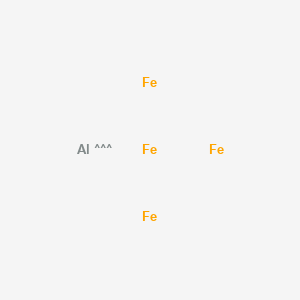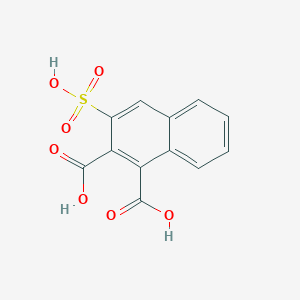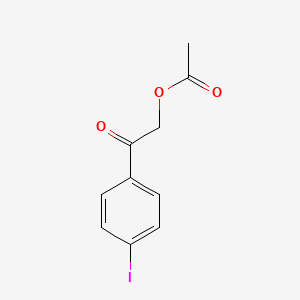
2-(4-Iodophenyl)-2-oxoethyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Iodophenyl)-2-oxoethyl acetate is an organic compound with the molecular formula C10H9IO3 It is a derivative of phenyl acetate, where the phenyl group is substituted with an iodine atom at the para position and an oxoethyl acetate group at the ortho position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Iodophenyl)-2-oxoethyl acetate typically involves the iodination of phenyl acetate followed by the introduction of the oxoethyl acetate group. One common method is the electrophilic aromatic substitution reaction, where phenyl acetate is treated with iodine and a suitable oxidizing agent to introduce the iodine atom at the para position. The resulting 4-iodophenyl acetate is then reacted with ethyl oxalyl chloride in the presence of a base to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product separation enhances the overall yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Iodophenyl)-2-oxoethyl acetate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and bases (e.g., sodium hydroxide).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., tetrahydrofuran, ethanol).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).
Major Products
Substitution: Formation of substituted phenyl acetates.
Reduction: Formation of 2-(4-Iodophenyl)-2-hydroxyethyl acetate.
Oxidation: Formation of 2-(4-Iodophenyl)-2-oxoacetic acid.
Wissenschaftliche Forschungsanwendungen
2-(4-Iodophenyl)-2-oxoethyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for radiolabeled compounds used in imaging studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(4-Iodophenyl)-2-oxoethyl acetate involves its interaction with specific molecular targets and pathways. The iodine atom and the oxoethyl acetate group play crucial roles in its reactivity and binding affinity. The compound can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles, leading to the formation of new chemical entities. Additionally, the carbonyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Iodophenyl acetate: A simpler derivative without the oxoethyl group.
2-(4-Bromophenyl)-2-oxoethyl acetate: Similar structure with a bromine atom instead of iodine.
2-(4-Chlorophenyl)-2-oxoethyl acetate: Similar structure with a chlorine atom instead of iodine.
Uniqueness
2-(4-Iodophenyl)-2-oxoethyl acetate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs. The iodine atom’s larger size and higher polarizability enhance its ability to participate in various chemical reactions, making it a valuable compound in organic synthesis and research.
Eigenschaften
CAS-Nummer |
90842-69-6 |
|---|---|
Molekularformel |
C10H9IO3 |
Molekulargewicht |
304.08 g/mol |
IUPAC-Name |
[2-(4-iodophenyl)-2-oxoethyl] acetate |
InChI |
InChI=1S/C10H9IO3/c1-7(12)14-6-10(13)8-2-4-9(11)5-3-8/h2-5H,6H2,1H3 |
InChI-Schlüssel |
PZIYCXOHBBTRAK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCC(=O)C1=CC=C(C=C1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14347969.png)
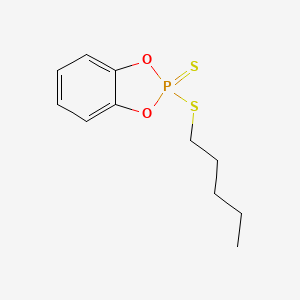
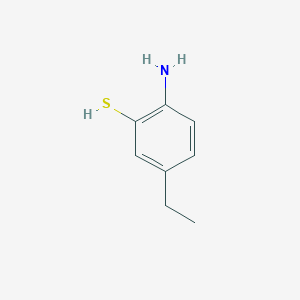
![1-Methyl-3-[5-(methylcarbamoylamino)pentyl]urea](/img/structure/B14347982.png)
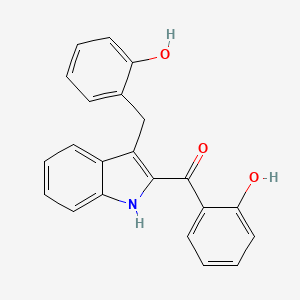
![3,3'-[(Piperidin-1-yl)phosphoryl]di(1,3-oxazolidin-2-one)](/img/structure/B14348002.png)
![N~1~,N~2~-Bis(2-{[(pyridin-2-yl)methyl]sulfanyl}ethyl)ethanediamide](/img/structure/B14348003.png)
![Bis[(2-oxo-1,3-oxazolidin-3-yl)]phosphinic bromide](/img/structure/B14348006.png)

